5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Lipophilicity LogP Physicochemical profiling

5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS 113209-88-4) is a heterocyclic pyridine N-oxide derivative bearing a fluorine atom at the C5 position, a methyl group at C2, and a nitro group at C4. This substitution pattern places it within the class of halogenated 4-nitropyridine N-oxides, which are widely employed as synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C6H5FN2O3
Molecular Weight 172.11 g/mol
CAS No. 113209-88-4
Cat. No. B175571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methyl-4-nitropyridine 1-oxide
CAS113209-88-4
Molecular FormulaC6H5FN2O3
Molecular Weight172.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=[N+]1[O-])F)[N+](=O)[O-]
InChIInChI=1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3
InChIKeyBWNXTHJYONDSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS 113209-88-4): Core Identity and Class Positioning


5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS 113209-88-4) is a heterocyclic pyridine N-oxide derivative bearing a fluorine atom at the C5 position, a methyl group at C2, and a nitro group at C4. This substitution pattern places it within the class of halogenated 4-nitropyridine N-oxides, which are widely employed as synthetic intermediates in pharmaceutical and agrochemical research . The N-oxide functionality activates the ring toward nucleophilic aromatic substitution, while the fluorine substituent offers distinct electronic and steric properties compared to analogous chloro, bromo, or non-halogenated congeners .

Why 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Cannot Be Replaced by Its 5-Chloro, 5-Bromo, or Non-Halogenated Analogs


Although 5-chloro-, 5-bromo-, and non-halogenated 2-methyl-4-nitropyridine N-oxides share the same core scaffold, they exhibit quantitatively different physicochemical properties and chemoselectivity patterns that directly affect downstream synthetic utility and biological profile . Fluorine's high electronegativity and small steric bulk alter the electronic distribution of the pyridine ring, leading to measurable differences in lipophilicity, aqueous solubility, and reactivity toward nucleophiles relative to the chloro and bromo counterparts [1]. These differences mean that direct substitution of one halogen for another without re-optimization of reaction conditions or biological assays can produce divergent outcomes, making the fluoro variant a distinct procurement choice for specific research objectives.

Quantitative Differentiation Evidence for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Versus Closest Analogs


Reduced Lipophilicity (LogP) of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Relative to the 5-Chloro Analog

5-Fluoro-2-methyl-4-nitropyridine 1-oxide exhibits a calculated LogP of 1.994, which is 0.514 LogP units lower than that of 5-chloro-2-methyl-4-nitropyridine 1-oxide (LogP 2.508) [1][2]. The lower lipophilicity of the fluoro derivative can translate to improved aqueous solubility and altered membrane permeability characteristics, which are critical parameters in medicinal chemistry lead optimization [3].

Lipophilicity LogP Physicochemical profiling

Higher Calculated Aqueous Solubility of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Versus Non-Halogenated Parent

The calculated aqueous solubility of 5-fluoro-2-methyl-4-nitropyridine 1-oxide is 6.7 g/L at 25 °C . While direct experimental solubility data for the non-halogenated 2-methyl-4-nitropyridine N-oxide (CAS 5470-66-6) are not available in the same dataset, the introduction of fluorine at C5 generally enhances aqueous solubility relative to the parent non-halogenated scaffold through increased molecular dipole moment and potential for hydrogen bonding interactions [1].

Aqueous solubility Formulation Process chemistry

Divergent Chemoselectivity: Fluorine vs. Nitro Group Displacement in Nucleophilic Reactions

In a direct experimental comparison using structurally related systems, 3,5-difluoro-4-nitropyridine N-oxide underwent exclusive displacement of fluorine upon treatment with ammonia, while the corresponding 3,5-dichloro-4-nitropyridine N-oxide gave exclusive displacement of the nitro group [1]. The relative mobility order was established as F > NO₂ > Cl, indicating that fluoronitropyridine N-oxides exhibit fundamentally different chemoselectivity compared to their chloro counterparts [1]. Although this comparison was performed on the 3,5-dihalogenated system rather than the 2-methyl-5-halo series, the electronic directing effects are expected to be analogous [2].

Nucleophilic aromatic substitution Chemoselectivity Synthetic methodology

Higher Commercial Purity Specification of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (98%) Versus 5-Chloro and 5-Bromo Analogs (95%)

The fluoro compound is commercially available from AKSci at a minimum purity specification of 98% , whereas the corresponding 5-chloro analog (CAS 97944-39-3) and 5-bromo analog (CAS 62516-08-9) are offered at 95% minimum purity by the same supplier . This 3% higher purity specification can reduce the need for additional purification steps before use in sensitive transformations such as cross-coupling reactions or biological assays.

Purity specification Procurement quality Vendor comparison

Preferred Application Scenarios for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Lower LogP for Improved Drug-Likeness

When a synthetic intermediate demands a partition coefficient below 2.0 to align with Lipinski's Rule of Five guidelines, 5-fluoro-2-methyl-4-nitropyridine 1-oxide (LogP 1.994) is quantitatively preferable to the 5-chloro analog (LogP 2.508), offering a 0.514 LogP unit advantage [1]. This difference can improve predicted aqueous solubility and oral bioavailability of downstream drug candidates.

Synthetic Methodology: Retention of the Nitro Group During Nucleophilic Functionalization

For synthetic sequences requiring nucleophilic aromatic substitution at the C5 position while preserving the C4 nitro group for subsequent reduction or further transformation, the fluoro derivative is the indicated choice. Experimental evidence from the dihalogenated model system demonstrates that fluorine is displaced preferentially over the nitro group, whereas the chloro analog preferentially loses the nitro group under identical conditions [2].

High-Throughput Experimentation: Minimal Pre-Reaction Purification Requirements

In automated synthesis or parallel medicinal chemistry workflows where batch-to-batch consistency and minimal purification are essential, the 98% minimum purity specification of 5-fluoro-2-methyl-4-nitropyridine 1-oxide provides a 3 percentage-point advantage over the 95% purity of the 5-chloro and 5-bromo congeners from the same supplier . This reduces the risk of side reactions and eliminates the need for pre-reaction recrystallization or column chromatography.

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